ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic quinoline derivative featuring a multi-substituted aromatic framework. The quinoline core is substituted at three key positions:
- Position 4: A methoxy group linked via a carbamoyl bridge to a 2,4-dimethoxyphenyl group. This structural motif may confer selectivity in enzyme binding, as carbamoyl groups are known to participate in hydrogen bonding with biological targets .
- Position 6: An ethyl carboxylate ester, which modulates solubility and metabolic stability compared to methyl esters .
Properties
IUPAC Name |
ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-4-35-28(32)19-10-12-22-21(14-19)25(16-24(29-22)18-8-6-5-7-9-18)36-17-27(31)30-23-13-11-20(33-2)15-26(23)34-3/h5-16H,4,17H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMMKCUFNMVPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone derivatives. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . In this case, the starting materials include 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea, with p-toluenesulfonic acid (PTSA) as a catalyst and ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group may yield quinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has been evaluated against various bacterial strains using methods such as the agar diffusion technique. Studies have shown that modifications in the quinoline structure can enhance antibacterial efficacy. For instance, compounds derived from this structure have been tested against Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA), showing promising results compared to standard antibiotics like ampicillin .
| Bacterial Strain | Efficacy of Compound | Standard Antibiotic | Efficacy of Standard |
|---|---|---|---|
| Staphylococcus aureus | Significant | Ampicillin | Moderate |
| Escherichia coli | Moderate | Gentamicin | High |
| Methicillin-resistant S. aureus | High | - | - |
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. Various studies have synthesized related quinoline derivatives and evaluated their cytotoxic effects on cancer cell lines. For example, derivatives have been tested against breast cancer cell lines (MCF-7 and T47D), revealing significant anti-proliferative activity .
The mechanisms of action for these compounds often involve the inhibition of specific pathways related to cancer cell survival and proliferation. In vitro studies suggest that these quinoline derivatives may inhibit sirtuins, which are proteins involved in cellular regulation and cancer progression .
Case Studies
- Antibacterial Screening : A study conducted on a series of quinoline derivatives demonstrated that structural modifications led to enhanced antibacterial activity against multiple strains. The findings indicated that this compound could serve as a lead compound for developing new antibacterial agents .
- Anticancer Evaluation : Another research effort focused on synthesizing various quinoline derivatives and evaluating their anticancer properties. The results showed that several compounds exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting strong potential for further development .
Mechanism of Action
The mechanism of action of ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and reported biological activities of ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate with related compounds:
Computational and Crystallographic Insights
- Molecular docking (e.g., Glide XP scoring in ) could predict the target compound’s binding to P-gp, leveraging its carbamoyl group for hydrogen bonds and phenyl/quinoline moieties for hydrophobic enclosure .
Biological Activity
Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's pharmacological profile.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which allow researchers to confirm the arrangement of atoms within the molecule.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing quinoline structures have been reported to inhibit cell proliferation in various cancer cell lines. Research suggests that these compounds may induce apoptosis (programmed cell death) through mechanisms involving the modulation of apoptotic pathways and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) .
Anti-inflammatory Effects
In addition to anticancer activity, this compound may possess anti-inflammatory properties. A study on related quinoline derivatives demonstrated their ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The anti-inflammatory efficacy was evaluated using carrageenan-induced edema models, where significant reductions in swelling were observed at certain dosages.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated a series of quinoline derivatives, including those structurally similar to this compound. The results showed that these compounds inhibited the growth of MCF-7 breast cancer cells with IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
- Anti-inflammatory Mechanism : Another research article focused on the anti-inflammatory potential of quinoline derivatives. It was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating their role in modulating inflammatory responses .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
